molecular formula C22H25NO4S B13334136 Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate CAS No. 2227206-21-3

Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate

Cat. No.: B13334136
CAS No.: 2227206-21-3
M. Wt: 399.5 g/mol
InChI Key: KNXQXYLIQZYEHZ-UHFFFAOYSA-N
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Description

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate: is a spirocyclic compound featuring a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of the broader class of spiroindoles, which are known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate typically involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is carried out in one pot with a short reaction time, using Mn(III)-based oxidation in acetic acid at room temperature . The reaction conditions are relatively mild and yield the desired spiroindolinediones in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent yields, and maintaining purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spiroindolinediones.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Mn(III) acetate in acetic acid.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products

The major products formed from these reactions include various spiroindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive spirocyclic structure.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate is unique due to its tosyl group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

2227206-21-3

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylate

InChI

InChI=1S/C22H25NO4S/c1-16-6-9-18(10-7-16)28(25,26)23-15-22(12-4-3-5-13-22)19-14-17(21(24)27-2)8-11-20(19)23/h6-11,14H,3-5,12-13,15H2,1-2H3

InChI Key

KNXQXYLIQZYEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)OC

Origin of Product

United States

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